2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
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Description
The compound “2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by the introduction of the piperidine ring. The trifluoromethyl group could be introduced through a variety of methods, such as direct fluorination or via a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzoxazole ring substituted at the 2-position with a piperidine ring carrying a trifluoromethyl group at the 4-position. The exact geometry and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
As a benzoxazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the benzoxazole ring could be further functionalized through electrophilic aromatic substitution. The piperidine ring could potentially undergo reactions at the nitrogen, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, benzoxazoles are often crystalline solids. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Future Directions
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)9-5-7-18(8-6-9)12-17-10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWCRRWKKCDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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